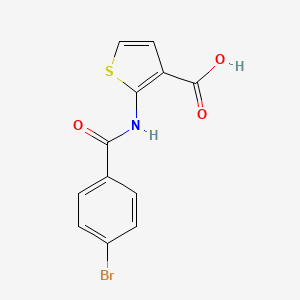

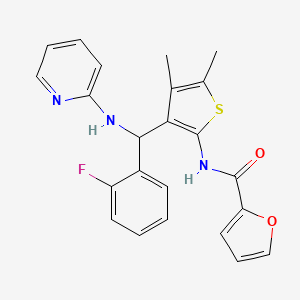

![molecular formula C27H33N5O2S B2836714 N-[5-({[(4-bromophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide CAS No. 1216799-21-1](/img/structure/B2836714.png)

N-[5-({[(4-bromophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . These types of compounds are often synthesized for their potential antimicrobial and antiproliferative activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are often synthesized using a variety of methods, including the Mannich reaction , and protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research into the synthesis and characterization of compounds related to "N-[5-({[(4-bromophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide" has demonstrated various methodologies for creating benzothiazole derivatives and other complex molecules. For instance, studies have shown that heterocyclic synthesis involving thiophene-2-carboxamide derivatives can lead to the production of new antibiotic and antibacterial drugs (G. Ahmed, 2007). Moreover, the development of new 5-HT1A antagonists utilizing cyclohexanecarboxamide derivatives highlights the potential for creating selective probes for neuroimaging (Lixin Lang et al., 1999).

Antitumor Activities

Benzothiazole derivatives have been extensively studied for their antitumor properties. Research indicates that certain 2-(4-aminophenyl)benzothiazoles exhibit potent inhibitory activity against a range of human breast cancer cell lines, suggesting a potential mechanism of action that may be novel and selective for cancerous cells (D. Shi et al., 1996). This area of research opens up possibilities for the development of new chemotherapeutic agents based on the structural modification of benzothiazole derivatives.

Carbonic Anhydrase Inhibition

Compounds structurally similar to "N-[5-({[(4-bromophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide" have shown promise as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes including respiration and pH regulation. Studies on novel acridine-acetazolamide conjugates have demonstrated their efficacy as inhibitors of carbonic anhydrases, with potential applications in treating disorders related to enzyme dysregulation (Ramazan Ulus et al., 2016).

Material Science Applications

In material science, the development of highly water-soluble fluorescent and colorimetric pH probes based on benzothiazole derivatives represents an innovative approach to monitoring pH changes in various environments, including intracellular conditions (R. Diana et al., 2020). Such probes are valuable for research in biochemistry and molecular biology, providing tools for real-time sensing of pH fluctuations.

Eigenschaften

IUPAC Name |

N-(4-butylphenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O2S/c1-3-4-5-21-6-8-22(9-7-21)30-25(33)20-35-27-26(28-14-15-29-27)32-18-16-31(17-19-32)23-10-12-24(34-2)13-11-23/h6-15H,3-5,16-20H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISPUVLRHUVXAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

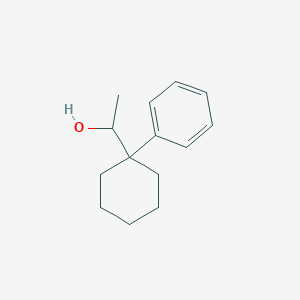

![3-bromo-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2836635.png)

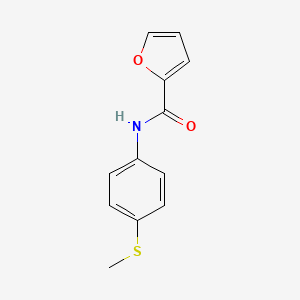

![N-(3,4-dimethoxyphenethyl)-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2836636.png)

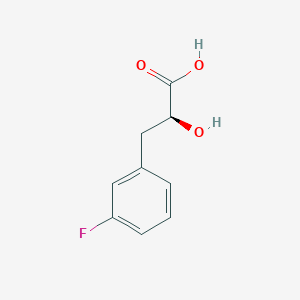

![2-(butylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2836638.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2836648.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)